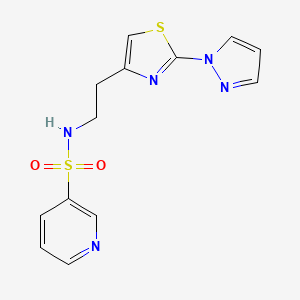
Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, which are a part of the compound, has been a topic of interest in recent years . Various methods have been developed for the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
The molecular structure of “Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The compound also contains a carbamoyl group and a benzoate group.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied . These reactions include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Researchers have investigated the synthesis and photophysical properties of compounds similar to Methyl 4-((5-hydroxy-3-(thiophen-2-yl)pentyl)carbamoyl)benzoate, focusing on their luminescence and quantum yield in different solvents. The introduction of substituents such as methoxy and cyano groups to thiophene moieties significantly affects the luminescence properties, with some derivatives exhibiting enhanced quantum yields and solvatochromic effects. These findings suggest potential applications in optoelectronic devices and sensors due to their distinct photophysical behaviors (Kim et al., 2021).
Polymer Sciences and Electrochromic Properties
Novel copolymers containing thiophene and carbazole have been synthesized, showcasing interesting electrochromic properties. These materials undergo significant color changes and possess adjustable optical properties, making them suitable for applications in smart windows, displays, and other electrochromic devices. The ability to tailor the electrochromic behavior through the structural modification indicates a broad application range for materials derived from or related to this compound (Aydın & Kaya, 2013).
Material Chemistry and Functionalization
The study of distant functionalization via the incorporation of thiophene moieties into various backbones, as promoted by specific reagents, demonstrates the versatility of thiophene-containing compounds in synthetic chemistry. This approach enables the regioselective addition of functional groups, potentially leading to new materials with applications in pharmaceuticals, agrochemicals, and material science. Such methodologies could be applicable to derivatives of this compound, providing pathways to novel compounds with enhanced or desired properties (Yang et al., 2000).
Propiedades
IUPAC Name |
methyl 4-[(5-hydroxy-3-thiophen-2-ylpentyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-23-18(22)15-6-4-14(5-7-15)17(21)19-10-8-13(9-11-20)16-3-2-12-24-16/h2-7,12-13,20H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKHXTFTKUCFQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2934546.png)


![5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2934552.png)
![4,6-dimethyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2934553.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)

![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)
![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2934564.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2934567.png)
